2-Chloroquinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by a fused bicyclic structure containing two nitrogen atoms. Its chemical formula is C_8H_6ClN_3, and it has a molecular weight of 181.6 g/mol. The compound is notable for its chlorine substituent at the second position of the quinoxaline ring, which influences its reactivity and biological properties. It appears as a yellowish crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile, but less so in water .
-CQ serves as a building block for the synthesis of other compounds with potential applications in various fields:
2-Chloroquinoxaline exhibits significant biological activity, particularly in antimicrobial and anticancer research. It has been shown to possess:
The synthesis of 2-chloroquinoxaline can be achieved through several methods:
2-Chloroquinoxaline finds applications in several fields:
Interaction studies involving 2-chloroquinoxaline focus on its reactivity with biological targets and other chemical entities:
Several compounds exhibit structural or functional similarities to 2-chloroquinoxaline. Here are some notable examples:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
Quinoxaline | Same bicyclic structure | Generally less reactive than 2-chloroquinoxaline |
2-Methylquinoxaline | Methyl group at position 2 | Enhanced lipophilicity affecting bioavailability |
3-Chloroquinoxaline | Chlorine at position 3 | Different reactivity profile due to chlorine's position |
2-Aminoquinoxaline | Amino group at position 2 | Exhibits different biological activity due to amino substitution |
These compounds share a common framework but differ significantly in their reactivity profiles and biological activities due to variations in substituents and their positions on the quinoxaline ring.
The synthesis of quinoxaline derivatives, including 2-chloroquinoxaline, traditionally begins with the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This fundamental approach forms the quinoxaline core structure, which can be subsequently modified to introduce the chlorine functionality. The mechanism generally involves initial nucleophilic attack by one of the amine groups on a carbonyl carbon, followed by cyclization and dehydration to yield the quinoxaline framework.
A significant advancement in this classic approach has been the introduction of catalysts that enhance reaction efficiency. Oxalic acid stands out as an efficient, economical, and reusable catalyst for preparing quinoxalines via condensation of aryl and alkyl 1,2-diamines with α-diketones at room temperature. This method produces quinoxaline derivatives in high to excellent yields within short reaction times, making it particularly attractive for large-scale production.
Brønsted acid catalysis has been proposed as the mechanism for these condensation reactions, as illustrated in the following scheme:
The Körner and Hinsberg syntheses, both reported independently in 1884, represent the classical approaches for quinoxaline preparation. These reactions involve the condensation of o-phenylenediamine with compounds containing reactive 1,2-dicarbonyl cores, such as 1,2-diketones, 1,2-ketoesters, or oxalic acid derivatives.
The Hinsberg reaction, although known for more than a century, remains one of the most useful methods for preparing quinoxalinone derivatives. However, traditional Hinsberg protocols suffer from moderate yields (typically 50-65%) and require varying reaction conditions for each particular synthesis. Computational studies have revealed that reaction efficiency decreases due to the establishment of equilibria between multiple intermediates, which explains the experimental observations of low yields and difficult isolation procedures.
A modern adaptation of the Hinsberg reaction utilizes microwave irradiation to accelerate the condensation process. For example, when heating ortho-phenylenediamines with α-ketoacids under microwave conditions, quinoxalinones are obtained in significantly reduced reaction times and improved yields compared to conventional heating methods.
A significant advancement in quinoxaline synthesis has been the development of heterogeneous catalytic systems using molybdophosphovanadates supported on commercial alumina cylinders. These catalysts, prepared by incipient wetness impregnation, have demonstrated excellent activity in quinoxaline formation under mild conditions.
Among the various catalysts studied, CuH₂PMo₁₁VO₄₀ supported on alumina exhibited the highest catalytic activity. Under optimized conditions using benzyl, o-phenylenediamine, and toluene as the reaction solvent at room temperature, quinoxaline was obtained with 100% selectivity and yields as high as 92%.
The recyclability of these catalysts represents a major advantage from both economic and environmental perspectives. The catalyst can be recovered and reused over several reaction cycles without considerable loss of reactivity, making this methodology a practical and viable green technology for quinoxaline preparation.
Table 1: Performance of Alumina-Supported Heteropolyoxometalates in Quinoxaline Synthesis
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
AlCuMoVP | 25 | 2 | 92 | 100 |
AlMoVP | 25 | 2 | 80 | 100 |
AlCuMoVP (recycled) | 25 | 2 | 90 | 100 |
AlCuMoVP (recycled 2nd time) | 25 | 2 | 88 | 100 |
A breakthrough in the direct synthesis of chlorinated quinoxalines has been achieved through photoredox-catalyzed chlorination strategies. Researchers have developed a method for the chlorination of quinoxalin-2(1H)-ones using CHCl₃ as an economical and readily available chlorine source. This approach yields 3-chloroquinoxalin-2(1H)-ones in moderate to high yields under mild reaction conditions.
The key advantages of this photoredox-catalyzed approach include:
This innovative method offers an efficient pathway for incorporating chlorine functionality into the quinoxaline framework, paving the way for rapid access to chlorinated quinoxaline derivatives that serve as valuable synthetic intermediates.
The functionalization of 2-chloroquinoxaline through ultrasound-assisted copper-catalyzed coupling reactions represents another significant advancement in the field. This methodology enables the synthesis of 3-alkynyl substituted 2-chloroquinoxaline derivatives through coupling of 2,3-dichloroquinoxaline with various terminal alkynes under ultrasound irradiation.
The mechanism of acceleration by ultrasound can be explained by the phenomenon of acoustic cavitation. Ultrasound generates compression and rarefaction cycles in the liquid medium, resulting in the formation of small, oscillating bubbles. When these cavitation bubbles collapse, they create localized regions of extremely high temperature and pressure, which significantly accelerate chemical reactions by facilitating the crossing of energy barriers.
Key features of this methodology include:
This approach has been successfully applied in the synthesis of potential ligands for the N-protein of SARS-CoV-2, demonstrating its relevance in contemporary medicinal chemistry research.
2-Chloroquinoxaline readily participates in nucleophilic aromatic substitution reactions due to the activation of the C-Cl bond by the adjacent nitrogen atoms in the heterocyclic system. This reactivity has been exploited in the synthesis of various quinoxaline derivatives with potential biological activities.
A notable example is the preparation of 2-(2-dimethylaminoethoxy)-quinoxalines, which involves reacting 2-chloroquinoxaline (0.0075 mole) with 10 ml of 2-dimethylaminoethanol. This straightforward nucleophilic substitution proceeds efficiently to provide the corresponding aminoethoxy derivative.
The susceptibility of 2-chloroquinoxaline to nucleophilic substitution makes it a valuable synthetic intermediate for accessing a wide range of functionalized quinoxalines with potential applications in medicinal chemistry, materials science, and coordination chemistry.
Transition metal-catalyzed cross-coupling reactions, particularly Sonogashira coupling, provide efficient methods for functionalizing 2-chloroquinoxaline with terminal alkynes. These reactions typically proceed under palladium and copper catalysis to produce arylated internal alkyne compounds that serve as important intermediates in organic synthesis.
The Sonogashira coupling of 2-chloroquinoxaline with various terminal alkynes yields products that find applications in:
A recent advancement in this area is the ultrasound-assisted copper-catalyzed coupling of 2,3-dichloroquinoxaline with terminal alkynes. This methodology provides selective access to 3-alkynyl-2-chloroquinoxaline derivatives under mild conditions through a regioselective process that preferentially activates the C-3 chlorine over the C-2 chlorine.
The reactivity of 2-chloroquinoxaline enables its transformation into fused heterocyclic systems with enhanced biological activities. One significant application is the synthesis of triazolo[4,3-a]quinoxalines, which have been identified as potent and selective adenosine receptor ligands.
The synthesis of 1-aryl-4-(2-phenylethynyl)triazolo[4,3-a]quinoxalines from 2-chloroquinoxaline involves initial functionalization through Sonogashira coupling followed by introduction of the triazole ring. These products exhibit potential anti-tumor, anti-viral, anti-tuberculosis, and anti-inflammatory activities, making them attractive targets in medicinal chemistry research.
Another important derivatization pathway is the formation of coordination complexes with transition metals. For instance, 2-chloroquinoxaline forms complexes with silver(I) nitrate through self-assembly processes. These complexes exhibit various structural motifs, including polymeric [Ag(2Cl-quinox)(NO₃)]n and monomeric [Ag(2Cl-quinox)₂(NO₃)] arrangements, which display promising antibacterial and anticancer activities.
Patent literature reveals specialized methods for synthesizing chloroquinoxaline derivatives, including approaches that utilize p-chloro-m-nitroacetoacetanilide as a key intermediate. One such patent describes the synthesis of 2-chloro-6-chloroquinoxaline using organic solvents as the reaction medium.
The patented procedure introduces several innovations over traditional methods, including:
While specific details of the procedure are limited in the available search results, the patent keywords mention acetylacetanilide, adjacent nitro groups, chlorine, and salt as key components of the synthetic approach.
The development of photoredox-catalyzed chlorination methodologies has emerged as a significant advancement in quinoxaline chemistry, particularly for the selective introduction of chlorine atoms into heterocyclic systems [1]. A novel approach utilizing chloroform as a chlorine source has been developed for the chlorination of quinoxalin-2(1H)-ones, offering an innovative pathway for the incorporation of chlorine functionality into heteroarenes [1]. This photoredox-catalyzed process demonstrates excellent regioselectivity, producing 3-chloroquinoxalin-2(1H)-ones in moderate to high yields under mild reaction conditions [1].
The chloroform-mediated chlorination protocol is characterized by its operational simplicity and the use of readily available chlorination agents [1]. The reaction proceeds through a photoredox mechanism that enables the generation of chlorine radicals from chloroform, which subsequently react with quinoxalin-2(1H)-one substrates [1]. This methodology represents a cost-effective alternative to traditional chlorination approaches and demonstrates broad substrate tolerance [1].
Electrochemical approaches have also been developed for the chlorination of electron-deficient carbon-hydrogen bonds in quinoxalines [2]. These methods provide complementary strategies to photochemical approaches, offering different selectivity patterns and reaction conditions [2]. The electrochemical chlorination of quinoxalines proceeds through controlled oxidative processes that facilitate the selective introduction of halogen atoms [2].
The regioselectivity of chlorination reactions in quinoxaline systems is influenced by several factors, including the electronic properties of substituents and the reaction conditions employed [3]. Ultrasound-assisted chlorination methods have been developed for the regioselective introduction of chlorine atoms at specific positions in pyrrolo[1,2-a]quinoxalines using N-chlorosaccharin as the chlorinating agent [3]. These sonochemical approaches demonstrate preferential carbon-1 chlorination under mild and environmentally friendly conditions [3].
The regioselective chlorination patterns observed in quinoxaline derivatives are dictated by the electronic distribution within the heterocyclic system [3]. Electron-withdrawing groups enhance the electrophilic character of adjacent carbon atoms, facilitating chlorination at specific positions [3]. The application of ultrasound irradiation significantly reduces reaction times while maintaining high regioselectivity [3].
Industrial chlorination processes for quinoxaline derivatives have been optimized using solid phosgene as a chlorinating agent [4]. These processes achieve high product yields exceeding 95% with purities greater than 99%, demonstrating the effectiveness of optimized chlorination strategies [4]. The use of solid phosgene eliminates the environmental concerns associated with traditional chlorinating agents while providing superior reaction control [4].
The nucleophilic substitution reactions of 2-chloroquinoxaline with various nitrogen-containing nucleophiles represent a fundamental approach for the synthesis of functionalized quinoxaline derivatives [5]. These reactions proceed through the displacement of the chlorine atom at the 2-position, allowing for the introduction of diverse amino groups [5]. The reactivity of 2-chloroquinoxaline toward nucleophilic substitution is enhanced by the electron-withdrawing nature of the quinoxaline ring system [5].
Systematic investigations have revealed that 2-monosubstituted quinoxalines bearing phenyl and butyl substituents react readily with alkyl, aryl, heteroaryl, and alkynyl nucleophiles to yield disubstituted quinoxalines [5]. The reaction proceeds through nucleophilic attack at the electron-deficient carbon atom, followed by oxidative rearomatization in atmospheric oxygen [5]. These transformations demonstrate the versatility of quinoxaline systems in accommodating diverse functional groups [5].
The synthesis of quinoxaline derivatives from substituted acetanilides through intramolecular quaternization reactions has been extensively studied [6] [7]. These cyclization reactions proceed through aromatic or aliphatic nucleophilic substitution mechanisms, depending on the nature of the substituents and experimental conditions [6] [7]. The resulting products can be either 3-oxoquinoxalinium salts or quinoxalin-2-ones after alkyl chloride elimination [6] [7].
Green synthetic methodologies using polyethylene glycol-400 as a solvent have been developed for the catalyst-free synthesis of 2-amino quinoxaline derivatives from 2-chloroquinoxaline and various amine nucleophiles [8]. These environmentally friendly approaches operate at room temperature and demonstrate high efficiency in generating amino-substituted quinoxalines [8]. The use of polyethylene glycol-400 accelerates the reaction rate while reducing reaction times compared to conventional solvents [8].
The incorporation of thioglycolic acid moieties into quinoxaline structures has been achieved through cyclocondensation reactions with Schiff base intermediates [9]. These reactions involve the formation of thiazolidinone rings fused to the quinoxaline core, resulting in complex heterocyclic systems with potential biological activity [9]. The cyclocondensation of quinoxaline-derived Schiff bases with thioglycolic acid proceeds under reflux conditions in dry benzene to afford the corresponding thiazolidinone derivatives [9].
A novel synthetic approach for quinoxaline-2-thiols has been developed utilizing phenacyl sulfoxides bearing 1-methyl-1H-tetrazole groups as starting materials [10]. This method involves the generation of sulfines through thermolysis elimination, followed by site-selective carbophilic addition by ortho-arylenediamines [10]. The subsequent elimination, intramolecular nucleophilic addition, and dehydration condensation steps yield quinoxaline-2-thiols in moderate to good yields [10].
The synthesis of morpholino-substituted quinoxaline derivatives has been extensively investigated due to their pharmacological significance [11] [12]. These compounds are typically prepared through nucleophilic substitution reactions where morpholine acts as the nucleophilic species [11] [12]. The morpholino group enhances the solubility and bioavailability of quinoxaline derivatives while maintaining their biological activity profiles [11] [12].
Morpholinosulfonyl quinoxalin-2(1H)-one derivatives have been synthesized and evaluated for their antimicrobial properties [12]. These compounds demonstrate significant antibacterial activity with minimum inhibitory concentration values ranging from 0.97 to 62.5 micrograms per milliliter [12]. The incorporation of morpholino groups enhances the therapeutic potential of quinoxaline derivatives through improved pharmacokinetic properties [12].
Functionalization Type | Reaction Conditions | Yield Range | Reference |
---|---|---|---|
Thioglycolic acid incorporation | Reflux in dry benzene | Moderate to good | [9] |
Morpholino substitution | Room temperature in polyethylene glycol-400 | High | [8] |
Amine derivative formation | Nucleophilic substitution | 70-95% | [5] |
Thioether synthesis | Thermolysis elimination | Moderate to good | [10] |
The self-assembly of silver(I) complexes with 2-chloroquinoxaline proceeds through a one-pot synthesis approach that yields crystalline coordination compounds [13] [14] [15]. The reaction between silver nitrate and 2-chloroquinoxaline in a water-ethanol mixture results in the formation of two distinct types of complexes: polymeric and monomeric structures [13] [14] [15]. This self-assembly process is driven by the coordination preferences of silver(I) ions and the electron-donating properties of the quinoxaline nitrogen atoms [13] [14] [15].
The major product of the self-assembly reaction is the polymeric complex [Ag(2-chloroquinoxaline)(nitrate)]n, while the minor product comprises both monomeric [Ag(2-chloroquinoxaline)2(nitrate)] and polymeric components [13] [14] [15]. The formation of these different structural motifs depends on the reaction conditions, concentration ratios, and crystallization parameters [13] [14] [15]. The self-assembly mechanism involves initial coordination of the quinoxaline ligand to the silver center, followed by bridging interactions through nitrate anions [13] [14] [15].
Unlike conventional quinoxaline complexes where the ligand acts as a bridging connector through both nitrogen atoms, 2-chloroquinoxaline functions as a terminal monodentate ligand [13] [14] [15]. This unusual coordination behavior is attributed to the electron-withdrawing effect of the chlorine substituent, which reduces the electron density on the adjacent nitrogen atom [13] [14] [15]. Consequently, only one nitrogen atom participates in coordination with the silver(I) center [13] [14] [15].
Silver-quinoxaline coordination architectures demonstrate diverse structural motifs ranging from discrete molecular cages to three-dimensional networks [16] [17]. The structural diversity is influenced by the counter-anions employed, with perchlorate anions favoring tetranuclear molecular cages and nitrate anions promoting two-dimensional layer frameworks [16] [17]. The incorporation of π-π stacking interactions between quinoxaline rings contributes significantly to the overall structural stability [16] [17].
Single-crystal X-ray diffraction analysis reveals distinct structural features between polymeric and monomeric silver(I) complexes with 2-chloroquinoxaline [13] [14] [15]. The polymeric complexes exhibit two-dimensional infinite sheet structures constructed through silver-oxygen and silver-silver bonding interactions [13] [14] [15]. These sheets are further stabilized by argentophilic interactions with distances of approximately 3.10 angstroms, which are significantly shorter than the sum of van der Waals radii [13] [14] [15].
The monomeric complex [Ag(2-chloroquinoxaline)2(nitrate)] displays a highly distorted tetrahedral geometry around the silver(I) center [13] [14] [15]. In this structure, two 2-chloroquinoxaline ligands coordinate in a syn configuration through their nitrogen atoms, while a bidentate nitrate group completes the coordination sphere [13] [14] [15]. The silver-nitrogen bond distances are approximately 2.24 angstroms, consistent with typical silver-nitrogen coordination bonds [13] [14] [15].
Hirshfeld surface analysis reveals that oxygen-hydrogen hydrogen bonds and π-π stacking interactions contribute significantly to the molecular packing in both polymeric and monomeric complexes [13] [14] [15]. The oxygen-hydrogen interactions account for 20.5 to 31.9% of the total intermolecular contacts, while carbon-carbon and carbon-nitrogen interactions contribute 5.9 to 8.2% of the total fingerprint plots [13] [14] [15]. These non-covalent interactions are crucial for maintaining the structural integrity of the crystalline materials [13] [14] [15].
The thermal decomposition behavior of these complexes proceeds through two successive steps, with the first step representing ligand removal at temperatures up to 220-240°C [13] [14] [15]. The second decomposition step occurs at higher temperatures and involves the liberation of nitrogen dioxide and oxygen, leaving metallic silver as the final residue [13] [14] [15]. The experimental mass losses closely match theoretical calculations, confirming the proposed structural formulations [13] [14] [15].
Complex Type | Coordination Geometry | Silver-Nitrogen Distance (Å) | Thermal Stability (°C) | Reference |
---|---|---|---|---|
Polymeric | Distorted triangular planar | 2.26 | 220 | [13] [14] [15] |
Monomeric | Distorted tetrahedral | 2.24 | 240 | [13] [14] [15] |
Cationic chains | Linear two-coordinate | 2.26 | Not specified | [18] |
Molecular cages | Tetrahedral | 2.20-2.50 | Not specified | [16] [17] |
The structural characterization of silver(I) complexes with quinoxaline-based ligands demonstrates the importance of substituent effects on coordination behavior [16] [17]. The presence of electron-withdrawing groups, such as chlorine in 2-chloroquinoxaline, significantly alters the coordination preferences compared to unsubstituted quinoxaline derivatives [16] [17]. This electronic modulation provides opportunities for designing coordination polymers with specific structural and functional properties [16] [17].
Acute Toxic;Irritant